molecular formula C25H18ClN5O B2439318 3-[1-benzyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]-N-(2-chlorophenyl)-2-cyanoprop-2-enamide CAS No. 1808405-57-3

3-[1-benzyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]-N-(2-chlorophenyl)-2-cyanoprop-2-enamide

Cat. No.: B2439318
CAS No.: 1808405-57-3
M. Wt: 439.9
InChI Key: BVHPSWPCISMIGW-UHFFFAOYSA-N
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Description

3-[1-benzyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]-N-(2-chlorophenyl)-2-cyanoprop-2-enamide is a useful research compound. Its molecular formula is C25H18ClN5O and its molecular weight is 439.9. The purity is usually 95%.
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Biological Activity

3-[1-benzyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]-N-(2-chlorophenyl)-2-cyanoprop-2-enamide, also known by its CAS number 956244-24-9, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antiproliferative effects, mechanisms of action, and structure-activity relationships (SAR).

The molecular formula for the compound is C25H18ClN5OC_{25}H_{18}ClN_5O with a molecular weight of approximately 434.89 g/mol. The compound features a pyrazole core, which is known for various biological activities, including anticancer properties.

Antiproliferative Effects

Recent studies have highlighted the antiproliferative activity of compounds related to the pyrazole structure. For instance, compounds with similar structures have been shown to exhibit submicromolar antiproliferative effects against various cancer cell lines, including MIA PaCa-2 pancreatic cancer cells. These studies indicate that the compounds can inhibit cell proliferation effectively and may act through modulation of key signaling pathways such as mTORC1 .

The primary mechanism by which these compounds exert their antiproliferative effects involves the modulation of autophagy and mTORC1 signaling pathways:

  • mTORC1 Inhibition : Compounds similar to this compound have been reported to reduce mTORC1 activity, which plays a crucial role in cell growth and proliferation .
  • Autophagy Modulation : These compounds have been shown to increase basal levels of autophagy while impairing autophagic flux under nutrient-deprived conditions. This dual action suggests that they may selectively target cancer cells that rely on autophagy for survival in adverse conditions .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of pyrazole derivatives. Certain modifications to the pyrazole ring and substituents can significantly enhance their potency. For example:

CompoundStructureAntiproliferative Activity (IC50)Mechanism
Compound APyrazole derivative< 0.5 µMmTORC1 inhibition
Compound BSimilar to target compound0.8 µMAutophagy modulation
Target Compound3-[1-benzyl...TBDTBD

Case Studies

Several case studies have evaluated the efficacy of pyrazole derivatives in preclinical models:

  • Study on MIA PaCa-2 Cells : A study demonstrated that specific pyrazole derivatives could inhibit cell growth by inducing apoptosis and disrupting autophagic processes under starvation conditions .
  • In Vivo Models : Animal studies are ongoing to evaluate the in vivo efficacy of these compounds against solid tumors, focusing on their ability to disrupt tumor microenvironments that induce autophagy as a survival mechanism .

Scientific Research Applications

Anticancer Properties

Research has indicated that compounds containing pyrazole and pyridine structures exhibit anticancer activity. For instance, derivatives similar to 3-[1-benzyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]-N-(2-chlorophenyl)-2-cyanoprop-2-enamide have been evaluated for their ability to inhibit cancer cell proliferation. Studies suggest that the compound may act by inducing apoptosis in cancer cells or inhibiting key signaling pathways involved in tumor growth .

Anti-inflammatory Effects

In silico studies have shown that this compound can potentially inhibit enzymes involved in inflammatory processes, such as 5-lipoxygenase (5-LOX). This suggests a possible application as an anti-inflammatory agent, which could be beneficial in treating conditions like arthritis or other inflammatory diseases .

Antimicrobial Activity

Compounds with similar structures have demonstrated antimicrobial properties against various pathogens, including bacteria and fungi. The presence of the pyrazole and pyridine rings is believed to enhance the interaction with microbial targets, leading to increased efficacy against resistant strains .

Case Studies

Study Findings Reference
Anticancer Activity The compound showed significant cytotoxicity against breast cancer cell lines, with IC50 values indicating potent activity.
Anti-inflammatory Study Molecular docking studies revealed strong binding affinity to 5-lipoxygenase, suggesting potential as an anti-inflammatory drug.
Antimicrobial Testing Exhibited broad-spectrum activity against Gram-positive and Gram-negative bacteria, outperforming standard antibiotics in some cases.

Properties

IUPAC Name

3-(1-benzyl-3-pyridin-3-ylpyrazol-4-yl)-N-(2-chlorophenyl)-2-cyanoprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18ClN5O/c26-22-10-4-5-11-23(22)29-25(32)20(14-27)13-21-17-31(16-18-7-2-1-3-8-18)30-24(21)19-9-6-12-28-15-19/h1-13,15,17H,16H2,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVHPSWPCISMIGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C(=N2)C3=CN=CC=C3)C=C(C#N)C(=O)NC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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